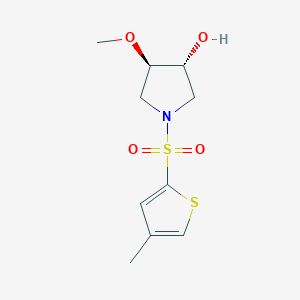![molecular formula C10H16N2O4S2 B7336911 (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol is a chemical compound that has been used in scientific research for its potential therapeutic benefits. The compound is also known as TAK-659 and has been studied for its effects on various biochemical and physiological pathways.
Wirkmechanismus
The mechanism of action of (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing their activation and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and autoimmune responses in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol in lab experiments include its specificity for kinases and its potential therapeutic benefits in various diseases. However, the compound may have limitations in terms of its solubility and toxicity in certain cell lines and animal models.
Zukünftige Richtungen
There are several future directions for the study of (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol. One potential direction is the development of more potent and selective inhibitors of kinases for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the compound's effects on other signaling pathways and its potential use in combination therapies. Additionally, the compound's pharmacokinetics and toxicity should be further studied for its potential use in clinical trials.
Synthesemethoden
The synthesis of (3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol involves several steps. The first step involves the reaction of 2-ethyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3R,4R)-3-hydroxymethyl-4-methoxypyrrolidine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol has been studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in the development and progression of cancer and autoimmune diseases.
Eigenschaften
IUPAC Name |
(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-9-11-4-10(17-9)18(14,15)12-5-7(13)8(6-12)16-2/h4,7-8,13H,3,5-6H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGMEKRCYPPYJT-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)S(=O)(=O)N2CC(C(C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(S1)S(=O)(=O)N2C[C@H]([C@@H](C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-1,2-oxazole-5-carboxamide](/img/structure/B7336835.png)
![(3S,4R)-1-[(2,2-difluorocyclohexyl)methylsulfonyl]-4-phenylpyrrolidine-3-carbonitrile](/img/structure/B7336853.png)
![(3aR,6aR)-5-[2-(3,4-difluorophenyl)ethyl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336858.png)
![N-[1-(4-chlorophenyl)propan-2-yl]-N-[(2R)-2-hydroxypropyl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336862.png)
![[(2R)-1-benzoylpyrrolidin-2-yl]-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]methanone](/img/structure/B7336865.png)
![(1R,9R)-11-(5-methoxypyridin-3-yl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336876.png)
![(1R,9R)-11-(furan-3-ylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336882.png)
![4-[[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]sulfonyl]-2-fluorobenzonitrile](/img/structure/B7336893.png)
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
![(3aS,6aR)-1-[(1-methoxycyclobutyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7336925.png)
![(1R,9S)-11-(1-phenylpyrrolidine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336929.png)
